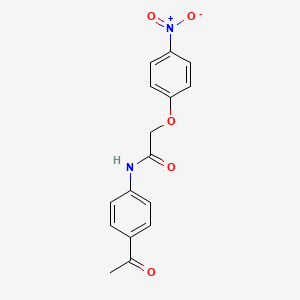

![molecular formula C15H12N2O5 B5598516 3-甲基-2-[(3-硝基苯甲酰)氨基]苯甲酸](/img/structure/B5598516.png)

3-甲基-2-[(3-硝基苯甲酰)氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid often involves complex reactions, including Fischer esterification and reduction processes. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification is a process that can be adapted for similar compounds. This involves a one-pot reaction that can produce workable yields within a short period, highlighting the efficiency of such synthetic methods for related compounds (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

The molecular structure of compounds like 3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid is characterized by complex interactions, such as hydrogen bonding, which play a crucial role in their stability and reactivity. For instance, in similar compounds, molecules are linked into chains or sheets by a combination of N-H...O and C-H...O hydrogen bonds, which significantly influence their molecular-electronic structures (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The chemical reactivity of 3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid and related compounds is influenced by their functional groups and molecular structure. Reactions such as esterification, nitration, and reduction are common in their synthesis and modification. These reactions are pivotal in altering their chemical properties for specific applications, such as in the development of liquid crystalline materials or as intermediates in pharmaceutical synthesis (Weissflog, Dietzmann, Stützer, Drewello, Hoffmann, & Hartung, 1996).

科学研究应用

聚苯胺掺杂

苯甲酸衍生物,包括 3-甲基苯甲酸和 4-甲基苯甲酸,已被用作导电聚合物聚苯胺的掺杂剂。这项研究重点介绍了苯甲酸衍生物在改性聚苯胺的电导率和结构特性方面的潜力,这可能对电子和传感器用先进材料的开发产生影响 (Amarnath & Palaniappan, 2005)。

氨基苯甲酸合成

3-氨基苯甲酸(与查询化合物相关的衍生物)的合成突出了硝基苯甲酸作为医药和工业应用化合物中间体的多功能性。此类工艺在染料和制药的制造中至关重要,表明硝基苯甲酸衍生物在合成有机化学中的更广泛相关性 (Qun, 2010)。

抗菌和抗利什曼原虫活性

对包括苯甲酸衍生物在内的新的硝基芳香族化合物的研究已证明在开发新的抗菌剂和抗利什曼原虫剂方面具有巨大潜力。这些化合物中硝基的存在对其生物活性起着至关重要的作用,这可能导致开发出针对寄生虫感染的新型治疗方法 (Dias 等人,2015)。

材料科学应用

在材料科学中,苯甲酸衍生物已被用作镧系元素(如 Eu(III) 和 Tb(III))发光的敏化剂。这些研究为开发在照明、显示和生物成像中具有潜在应用的材料做出了贡献,突出了苯甲酸衍生物在增强发光材料功能特性方面的效用 (Viswanathan & Bettencourt-Dias, 2006)。

属性

IUPAC Name |

3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c1-9-4-2-7-12(15(19)20)13(9)16-14(18)10-5-3-6-11(8-10)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKBEXCSOSISBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-3-[(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5598436.png)

![N,N-dimethyl-2-{2-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5598439.png)

![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5598451.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5598478.png)

![2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5598482.png)

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)

![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5598508.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5598539.png)

![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5598547.png)